methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate
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Description
Methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a useful research compound. Its molecular formula is C15H14FN5O2S and its molecular weight is 347.37. The purity is usually 95%.
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Biological Activity
Methyl 2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H14FN5O2S
- Molecular Weight : 347.37 g/mol
- CAS Number : 863460-58-6
The compound features a triazolopyrimidine core, which is known for its diverse biological activities, particularly in oncology and antiviral applications.
The primary mechanism of action for this compound involves inhibition of Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to the suppression of cell proliferation. This compound's activity suggests potential therapeutic applications in cancer treatment.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer effects. The inhibition of CDK2 by this compound has been associated with:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cell lines.
- Apoptosis Induction : Enhanced apoptosis has been observed in treated cells.
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that this compound effectively inhibited proliferation in several cancer cell lines (e.g., HeLa and MCF-7), with IC50 values in the low micromolar range.
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Mechanistic Insights :
- In mechanistic studies, the compound was shown to disrupt CDK2 activity leading to decreased phosphorylation of downstream targets involved in cell cycle progression.
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Comparative Analysis :
- When compared to other triazolopyrimidine derivatives, this compound exhibited superior selectivity for CDK2 over other kinases, suggesting a favorable therapeutic index.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
methyl 2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2S/c1-3-11(15(22)23-2)24-14-12-13(17-8-18-14)21(20-19-12)10-6-4-9(16)5-7-10/h4-8,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYUJRBNHLZBKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)SC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.